molecular formula C15H20FNO4 B13480711 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B13480711
M. Wt: 297.32 g/mol
InChI Key: FJCGOJZLQZWVNU-LBPRGKRZSA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, a fluoro-substituted aromatic ring, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the propanoic acid backbone: The protected amine is then coupled with a suitable precursor to form the propanoic acid backbone. This step may involve the use of reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Introduction of the fluoro-substituted aromatic ring: The fluoro-substituted aromatic ring is introduced through a nucleophilic substitution reaction, often using a fluoro-substituted benzene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Fluoro-substituted benzene derivatives, suitable leaving groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methylphenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-bromo-3-methylphenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-3-methylphenyl)propanoic acid

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid is unique due to the presence of the fluoro-substituted aromatic ring, which can impart distinct chemical and biological properties. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(3S)-3-(4-fluoro-3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-9-7-10(5-6-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

FJCGOJZLQZWVNU-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)F

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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